molecular formula C24H30O4 B12776720 Uralstilbene CAS No. 677709-69-2

Uralstilbene

Cat. No.: B12776720
CAS No.: 677709-69-2
M. Wt: 382.5 g/mol
InChI Key: BNTYXDBRBRYHOP-UHFFFAOYSA-N
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Description

Uralstilbene is a prenylated dihydrostilbene compound isolated from the leaves of Glycyrrhiza uralensis, commonly known as licorice. This compound is part of the stilbene family, which are polyphenolic compounds known for their diverse biological activities. Stilbenes are produced by plants as a defense mechanism against stress conditions such as pathogen attacks, UV exposure, and physical damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stilbenes, including uralstilbene, typically involves several classical methods:

    Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form a stilbene.

    Siegrist method: This involves the reaction of benzyl halides with sodium in liquid ammonia.

    Wittig-Horner reaction: This method uses phosphonium ylides to react with aldehydes or ketones to form alkenes.

    Heck reaction: This palladium-catalyzed coupling reaction involves the reaction of aryl halides with alkenes.

    Negishi-Stille reactions: These involve the coupling of organozinc or organotin compounds with aryl halides.

Industrial Production Methods: Industrial production of stilbenes often involves scalable processes such as the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield the desired stilbene .

Chemical Reactions Analysis

Types of Reactions: Uralstilbene, like other stilbenes, undergoes various chemical reactions:

    Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of stilbenes can lead to the formation of dihydrostilbenes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of stilbenes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of uralstilbene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uralstilbene is unique among stilbenes due to its prenylated structure. Similar compounds include:

Properties

CAS No.

677709-69-2

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-[2-[5-hydroxy-3-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol

InChI

InChI=1S/C24H30O4/c1-16(2)5-9-21-19(8-6-18-7-10-22(26)23(27)13-18)14-20(25)15-24(21)28-12-11-17(3)4/h5,7,10-11,13-15,25-27H,6,8-9,12H2,1-4H3

InChI Key

BNTYXDBRBRYHOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OCC=C(C)C)O)CCC2=CC(=C(C=C2)O)O)C

Origin of Product

United States

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